(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c19-16(6-5-14-3-1-8-22-14)18-12-17(20,13-7-10-21-11-13)15-4-2-9-23-15/h1-11,20H,12H2,(H,18,19)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCWYMQPEKEAMK-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCC(C2=COC=C2)(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)acrylamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-yl and furan-3-yl intermediates. These intermediates are then subjected to a series of reactions to introduce the acrylamide group and the hydroxyethyl side chain.
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Step 1: Synthesis of Furan Intermediates
Reagents: Furan, bromine, and a suitable base (e.g., potassium carbonate).
Conditions: The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane.
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Step 2: Formation of the Acrylamide Group
Reagents: Acryloyl chloride and the furan intermediates.
Conditions: The reaction is performed in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)acrylamide can undergo various chemical reactions, including:
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Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reagents: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
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Reduction: The acrylamide group can be reduced to form the corresponding amine.
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted under an inert atmosphere to prevent oxidation.
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Substitution: The hydroxyethyl side chain can undergo nucleophilic substitution reactions.
Reagents: Nucleophiles such as amines or thiols.
Conditions: Often performed in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can yield furanones, while reduction of the acrylamide group produces the corresponding amine.
Scientific Research Applications
Antitumor Activity
Research indicates that acrylamide derivatives, including those containing furan moieties, exhibit notable antitumor properties. For instance, related compounds have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including the modulation of nicotinic acetylcholine receptors and other cellular pathways.
Case Study:
A study on a similar furan-based compound demonstrated its role as a positive allosteric modulator of α7 nicotinic acetylcholine receptors, resulting in anxiolytic-like effects in animal models. This suggests that (E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)acrylamide may also possess similar neuropharmacological effects, warranting further investigation into its potential as an antitumor agent.
| Dose (mg/kg) | Effect | Mechanism |
|---|---|---|
| 0.5 | Anxiolytic activity | α7 Nicotinic receptor modulation |
| 1.0 | Enhanced efficacy | Chronic treatment benefits |
Enzymatic Inhibition
Compounds structurally related to this compound have been shown to inhibit enzymatic activities associated with cancer progression. This inhibition is crucial for developing therapeutic agents targeting specific cancer pathways.
Materials Science
The unique chemical structure of this compound allows it to be utilized in the synthesis of novel polymeric materials. The presence of furan rings can facilitate cross-linking reactions, leading to the development of materials with enhanced mechanical properties and thermal stability.
Potential Applications:
- Biodegradable Polymers: The incorporation of furan-containing compounds into polymer matrices can enhance biodegradability while maintaining structural integrity.
- Smart Materials: Furan-based polymers can be engineered to respond to environmental stimuli, making them suitable for applications in sensors and actuators.
Agricultural Research
Furan derivatives have been explored for their potential as agrochemicals, particularly in pest control and plant growth regulation. The application of this compound could lead to the development of new pesticides or herbicides that are more effective and environmentally friendly.
Case Study:
Research has indicated that certain furan-based compounds can act as growth regulators in plants, enhancing growth rates and stress resistance. The specific mechanisms by which these compounds exert their effects are still under investigation but may involve hormonal modulation within plant systems.
Synthesis and Characterization
The synthesis of this compound typically involves condensation reactions that yield high-purity products suitable for biological testing. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compounds.
Synthesis Overview:
- Starting Materials: Furan derivatives are used as starting materials.
- Reaction Conditions: Controlled conditions favor the formation of desired products.
- Characterization: Techniques like 1D and 2D NMR spectroscopy are employed to confirm structural integrity.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)acrylamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The furan rings can participate in π-π interactions or hydrogen bonding, while the acrylamide group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key Observations :
- Furan vs. Thiophene: Replacing furan with thiophene (as in DM497) enhances antinociceptive activity, likely due to increased lipophilicity and improved receptor binding .
- Side-Chain Modifications : The hydroxyethyl-furan side chain in the target compound may enhance solubility compared to DM490’s methyl-p-tolyl group, but this requires experimental validation.
- Dimeric Structures: TT-012’s dimeric structure shows enhanced biological activity (e.g., melanoma inhibition) via multivalent interactions, suggesting that dimerization of the target compound could be explored .
Physicochemical Properties :
- Polarity: The hydroxyl group in the target compound may improve aqueous solubility compared to non-polar analogs like DM496.
Biological Activity
The compound (E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)acrylamide is a derivative of furan that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molar mass of approximately 349.34 g/mol. The structure features multiple furan rings, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 349.34 g/mol |
| CAS Number | 1164471-33-3 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of furan derivatives. For instance, a study evaluated various furan-based compounds against different cancer cell lines, demonstrating significant antiproliferative effects. The results indicated that compounds with similar structural motifs to This compound exhibited IC50 values ranging from 16 to 24 nM against cell lines such as L1210 and HeLa .
Case Study: Antiproliferative Effects
A notable case involved the evaluation of a series of furan derivatives, where one compound (10h) demonstrated superior activity with an IC50 value of 24 nM against FM3A/0 cells, outperforming the standard drug CA-4 (IC50 = 42 nM). This suggests that structural modifications in furan derivatives can enhance anticancer properties .
Antimicrobial Activity
Furan derivatives have also been studied for their antimicrobial properties. In one investigation, a series of synthesized 3-Aryl-3-(furan-2-yl)propanoic acid derivatives were tested for antimicrobial activity, revealing promising results against yeast-like organisms at concentrations as low as 64 μg/mL .
Table: Antimicrobial Activity Summary
| Compound | Microorganism | Activity (μg/mL) |
|---|---|---|
| 3-Aryl-Furan Derivative | Yeast-like organisms | 64 |
| Another Furan Derivative | Bacterial strains | Varies |
The biological activity of This compound is believed to be linked to its ability to interact with cellular pathways involved in apoptosis and cell cycle regulation. The presence of multiple furan rings may facilitate interactions with DNA or RNA, leading to cytotoxic effects in cancer cells.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing (E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)acrylamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving acryloyl chloride coupling with a hydroxyethylamine intermediate bearing furan substituents. Key steps include:
- Amidation : Reacting the amine precursor with acryloyl chloride under inert conditions (e.g., nitrogen atmosphere) at 0–5°C to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .
- Critical Parameters : pH control (neutral to slightly basic), solvent polarity (tetrahydrofuran or dichloromethane), and reaction time (6–12 hours) to achieve yields >70% .
Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm regiochemistry of furan substituents and the (E)-configuration of the acrylamide double bond. Coupling constants () in -NMR distinguish (E)-isomers .
- Mass Spectrometry (HRMS) : Confirm molecular weight (expected ~349.3 g/mol) and fragmentation patterns to verify the hydroxyethyl and furan moieties .
- X-ray Crystallography : Resolve stereochemical uncertainties in the hydroxyethyl group and furan orientations, if single crystals are obtainable .
Q. What are the solubility and stability profiles under varying experimental conditions?
- Methodological Answer :
- Solubility : Test in polar aprotic solvents (DMF, DMSO) for biological assays or non-polar solvents (ethyl acetate) for synthetic steps. Adjust pH to enhance aqueous solubility via protonation of the acrylamide nitrogen .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation pathways (e.g., hydrolysis of the acrylamide group) can be mitigated by storing at −20°C under argon .
Advanced Research Questions
Q. How does the stereochemistry of the hydroxyethyl group influence bioactivity?
- Methodological Answer :
- Stereoisomer Synthesis : Prepare (R)- and (S)-hydroxyethyl enantiomers via chiral auxiliary-assisted synthesis or enzymatic resolution .
- Bioactivity Assays : Compare inhibitory effects on target enzymes (e.g., cyclooxygenase-2) using enzyme kinetics (IC values) and molecular docking simulations to map hydrogen-bonding interactions .
- Data Interpretation : Correlate enantiomer-specific activity with steric hindrance or hydrogen-bond donor capacity of the hydroxyl group .
Q. What strategies can resolve contradictions in reported reactivity data for furan-containing acrylamides?
- Methodological Answer :
- Controlled Reactivity Studies : Systematically vary substituents (e.g., electron-withdrawing vs. donating groups on furan) and monitor reaction outcomes (e.g., Michael addition vs. polymerization) using in situ FTIR or -NMR .
- Computational Modeling : Apply DFT calculations (e.g., Gaussian 09) to compare frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity in electrophilic substitutions .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced pharmacokinetic properties?
- Methodological Answer :
- SAR Libraries : Synthesize analogs with modified furan positions (e.g., 3-furan vs. 2-furan) or acrylamide substituents (e.g., methyl vs. trifluoromethyl) .
- ADME Profiling : Use in vitro models (Caco-2 permeability, microsomal stability) and computational tools (SwissADME) to optimize logP (target 2–3) and metabolic resistance .
- Case Study : Replace the hydroxyethyl group with a cyclopropyl moiety (see ) to enhance rigidity and oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
